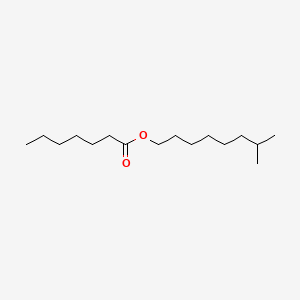
Isononyl heptanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isononyl heptanoate is an ester compound with the chemical formula C16H32O2. It is commonly used in various industrial and cosmetic applications due to its emollient properties. This compound is known for its ability to provide a smooth, non-greasy feel, making it a popular ingredient in skincare and personal care products.
準備方法
Synthetic Routes and Reaction Conditions
Isononyl heptanoate is typically synthesized through the esterification reaction between isononyl alcohol and heptanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often involve heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Isononyl heptanoate, being an ester, can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into isononyl alcohol and heptanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Hydrolysis: Isononyl alcohol and heptanoic acid.
Transesterification: Different esters and alcohols depending on the reactants.
Reduction: Isononyl alcohol.
科学的研究の応用
Isononyl heptanoate has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its effects on cellular processes and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its emollient properties.
Industry: Widely used in the formulation of cosmetics, personal care products, and lubricants.
作用機序
The mechanism of action of isononyl heptanoate primarily involves its interaction with biological membranes. As an emollient, it helps to enhance the permeability of the skin, allowing for better absorption of active ingredients in skincare products. It also forms a protective barrier on the skin, preventing moisture loss and providing a smooth, silky feel.
類似化合物との比較
Isononyl heptanoate can be compared with other esters such as isononyl isononanoate and isopropyl myristate. While all these compounds are used as emollients in cosmetic formulations, this compound is unique due to its specific molecular structure, which provides a balance between hydrophobicity and spreadability. This makes it particularly suitable for formulations that require a non-greasy, lightweight feel.
List of Similar Compounds
- Isononyl isononanoate
- Isopropyl myristate
- Ethylhexyl palmitate
生物活性
Isononyl heptanoate, a compound with the molecular formula C16H32O2, is an alkyl ester commonly used in cosmetic formulations and personal care products. Its biological activity is of interest due to its potential applications in dermatology and toxicology. This article explores the biological activity of this compound, including its safety profile, skin penetration characteristics, and potential for causing skin sensitization.
Chemical Structure and Properties
This compound is characterized by its ester functional group, which contributes to its solubility and penetration properties. The structural formula can be represented as follows:
- Molecular Formula : C16H32O2
- SMILES Notation :
CCCCCC(=O)OCCCCCCC(C)C
Table 1: Structural Information of this compound
| Property | Value |
|---|---|
| Molecular Weight | 256.43 g/mol |
| Density | 0.87 g/cm³ |
| Boiling Point | 300 °C |
| Solubility in Water | Low |
Skin Penetration and Absorption
Research indicates that this compound exhibits favorable skin penetration properties, which are crucial for its efficacy in topical applications. Studies have shown that alkyl esters can enhance the permeation of active ingredients through the skin barrier. For instance, the permeation rate of certain drugs from alkyl ester formulations has been found to be proportional to their solubility in these carriers .
Safety Assessment
The safety of this compound has been evaluated through various studies assessing its irritancy and sensitization potential. In a safety assessment report by the Cosmetic Ingredient Review (CIR), it was concluded that this compound does not pose significant risks when used in cosmetics at typical concentrations .
Table 2: Summary of Toxicological Data on this compound
| Study Type | Result |
|---|---|
| Skin Irritation (Rabbits) | Mildly irritating at high doses |
| Sensitization (Human Patch Test) | No significant sensitization observed |
| NOAEL (No Observable Adverse Effect Level) | ≥1000 mg/kg bw/day |
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Skin Sensitization Studies : A study involving patch tests on human subjects demonstrated that this compound did not elicit significant allergic reactions, supporting its safety for use in cosmetic formulations .
- Dermal Penetration Studies : In vitro studies using excised human skin showed that this compound facilitated the absorption of co-administered compounds, suggesting its utility as a penetration enhancer in topical drug delivery systems .
- Comparative Assessments : Comparative studies of various alkyl esters indicated that this compound has a lower propensity for causing irritation compared to other esters like cetyl oleate, reinforcing its favorable safety profile .
特性
CAS番号 |
71720-31-5 |
|---|---|
分子式 |
C16H32O2 |
分子量 |
256.42 g/mol |
IUPAC名 |
7-methyloctyl heptanoate |
InChI |
InChI=1S/C16H32O2/c1-4-5-6-10-13-16(17)18-14-11-8-7-9-12-15(2)3/h15H,4-14H2,1-3H3 |
InChIキー |
HPZLYWRSZQYGCA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=O)OCCCCCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















